molecular formula C18H19N5OS3 B2616777 N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1207004-79-2

N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2616777
CAS No.: 1207004-79-2
M. Wt: 417.56
InChI Key: ZKXOMWSRGZWGHX-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring and a methylsulfanylphenyl-acetamide side chain. The methylsulfanyl (SMe) group at the phenyl ring and the pyrrolidin-1-yl substituent likely influence solubility, metabolic stability, and target affinity. This compound’s synthesis involves multi-step reactions, including sulfanyl acetamide coupling under basic conditions, as inferred from analogous protocols .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS3/c1-25-13-6-4-5-12(9-13)21-14(24)10-26-17-15-16(19-11-20-17)22-18(27-15)23-7-2-3-8-23/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXOMWSRGZWGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiourea and α-haloketones.

    Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, often using pyrrolidine itself or its derivatives.

    Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step usually involves a coupling reaction, such as Suzuki or Heck coupling, using a methylsulfanyl-substituted phenylboronic acid or halide.

    Final Assembly: The final step involves the coupling of the thiazolopyrimidine and the phenylacetamide moieties, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core may interact with nucleic acids or proteins, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Pyrimidine Derivatives and Analogs

Compound Class Core Structure Key Substituents Bioactivity Relevance
Target Compound Thiazolo[4,5-d]pyrimidine Pyrrolidin-1-yl (electron-donating), SMe-phenyl (lipophilic) Enhanced kinase binding
Propanamide Derivatives Oxadiazole-thiazole Amino-thiazolyl, substituted phenyl Antimicrobial (disrupted membrane integrity)
Pyrrolo-pyrimidine Derivatives Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, pyrimidine Kinase inhibition (e.g., EGFR)
  • Thiazolo vs.
  • Substituent Effects : The SMe group enhances lipophilicity, which may improve membrane permeability over the sulfamoyl group in pyrrolo-pyrimidine analogs .

Research Findings and Limitations

  • Synthetic Challenges : Low yields in LiH-mediated steps and MW dependency highlight scalability issues.
  • Knowledge Gaps: Direct comparative bioassays (e.g., IC₅₀ against kinases) are absent, necessitating further study.

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a thiazolo[4,5-d]pyrimidine core, which is known for various biological activities.
  • Substituents : The presence of a methylsulfanyl group and a pyrrolidine moiety contributes to its biological properties.

Synthesis

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves multiple steps, including the formation of the thiazolo-pyrimidine scaffold and subsequent functionalization with the methylsulfanyl and pyrrolidine groups. Recent advancements in synthetic methodologies have improved yields and selectivity for these types of compounds.

Anti-inflammatory Activity

Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant anti-inflammatory effects. For instance:

  • In vitro Studies : Compounds similar to N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example, related compounds demonstrated IC50 values around 0.04 μmol for COX-2 inhibition .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the thiazolo-pyrimidine scaffold can enhance anti-inflammatory potency. Electron-donating substituents at specific positions on the pyrimidine ring increase COX inhibitory activity .

Case Studies

Several case studies have highlighted the effectiveness of compounds within this class:

  • Carrageenan-Induced Paw Edema Model : Compounds were tested in vivo and showed significant reductions in edema comparable to indomethacin, with effective doses (ED50) reported around 9.17 μM .
  • Cytokine Inhibition : In RAW264.7 macrophage cells, compounds were shown to reduce mRNA levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a broader anti-inflammatory mechanism beyond COX inhibition .

Q & A

Q. How to design SAR studies for this compound?

  • Methodological Answer :

Core Modifications : Replace thiazolo[4,5-d]pyrimidine with pyrazolo[3,4-d]pyrimidine and compare activity.

Substituent Scanning : Synthesize analogs with varied pyrrolidinyl substituents (e.g., methyl vs. cyclopropyl).

Statistical Analysis : Use PCA (principal component analysis) to correlate structural features with activity .

Q. How to assess stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor degradation via LC-MS.
  • Oxidative Stress : Expose to H2_2O2_2/glutathione and quantify sulfoxide byproducts.
  • Metabolic Stability : Use liver microsomes to measure t1/2_{1/2} and CYP450 inhibition .

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